molecular formula C11H10ClN5O2 B2434753 [(E)-[1-amino-2-(1,2,4-triazol-1-yl)ethylidene]amino] 4-chlorobenzoate CAS No. 400084-96-0

[(E)-[1-amino-2-(1,2,4-triazol-1-yl)ethylidene]amino] 4-chlorobenzoate

Cat. No. B2434753
CAS RN: 400084-96-0
M. Wt: 279.68
InChI Key: DBGSEGZBLBIVBH-UHFFFAOYSA-N
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Description

The compound is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds featuring a five-membered ring of two carbon atoms and three nitrogen atoms . The 1,2,4-triazole derivatives are known for their wide range of biological activities .


Synthesis Analysis

While the specific synthesis process for this compound is not available, 1,2,4-triazole derivatives are often synthesized through the condensation of amino-triazoles with various aromatic aldehydes .


Molecular Structure Analysis

The molecular structure of this compound would likely be characterized using techniques such as single crystal X-ray diffraction, elemental analysis, PXRD, and fluorescence spectroscopy .


Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the specific structure of the compound. For example, 3-Amino-1,2,4-triazole is a colorless/white crystal or powder, odorless, with a density of 1.138 g/mol .

Scientific Research Applications

Synthesis and Biological Activity

Innovative Synthesis Approaches and Biological Applications Research has explored the synthesis of 1,2,4-triazole derivatives using both microwave-assisted and conventional methods, leading to compounds with potential antimicrobial, anti-lipase, and antiurease activities. This includes the synthesis of triazol-3-yl groups and subsequent interaction with phenacyl bromides or chloroacetone to form ring assemblies containing triazolo-thiadiazine or triazolo-thiadiazole fragments. These compounds have shown promising biological activity, hinting at their utility in various scientific applications (Özil et al., 2015).

Antimicrobial Properties and Chemical Modification The synthesis of new 1,2,4-triazole derivatives, such as 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-ones and triazolo benzoxazoles, has been conducted to explore their antimicrobial properties. These compounds, derived from various ester ethoxycarbonylhydrazones and primary amines, have shown good to moderate activities against test microorganisms, offering insights into their potential applications in combating microbial infections (Bektaş et al., 2007).

Coordination Chemistry and Molecular Interactions

Coordination Geometries and Metal Complexes Studies have delved into the coordination geometries of bis(4-amino-3-ethyl-1,2,4-triazole-5-thione) complexes with various metals, revealing intricate bonding patterns and geometries. These studies not only shed light on the ligand-metal interactions but also compare the effects of different alkyl groups on the coordination behavior of the triazole ligand with transition metals, offering valuable information on the chemical behavior of such complexes (Kajdan et al., 2000).

Mechanism of Action

Target of Action

Compounds with a 1,2,4-triazole moiety, such as 3-amino-1,2,4-triazole, are known to inhibit the enzyme imidazoleglycerol-phosphate dehydratase . This enzyme catalyzes the sixth step of histidine production .

Mode of Action

It’s known that 1,2,4-triazole derivatives can bind to the iron in the heme moiety of cyp-450 . This interaction could potentially alter the function of the enzyme, leading to changes in the biochemical pathways it is involved in.

Biochemical Pathways

Based on the known action of similar compounds, it may affect the histidine biosynthesis pathway by inhibiting the enzyme imidazoleglycerol-phosphate dehydratase . This could potentially lead to a decrease in histidine production, affecting protein synthesis and other downstream effects.

Pharmacokinetics

It’s known that similar compounds, such as 3-amino-1,2,4-triazole, are soluble in water, methanol, ethanol, and chloroform . This solubility could potentially impact the compound’s bioavailability and distribution within the body.

Result of Action

Some compounds with a similar structure have shown potent inhibitory activities against certain cancer cell lines

Action Environment

The solubility of similar compounds in various solvents suggests that the compound’s action could potentially be influenced by the solvent environment. Additionally, the thermal stability of related compounds could suggest that temperature may also play a role in the compound’s stability.

Future Directions

Future research could focus on developing new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds, which would be very useful for the discovery of new drug candidates .

properties

IUPAC Name

[(E)-[1-amino-2-(1,2,4-triazol-1-yl)ethylidene]amino] 4-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN5O2/c12-9-3-1-8(2-4-9)11(18)19-16-10(13)5-17-7-14-6-15-17/h1-4,6-7H,5H2,(H2,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBGSEGZBLBIVBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)ON=C(CN2C=NC=N2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(=O)O/N=C(\CN2C=NC=N2)/N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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